molecular formula C10H9N3O2 B13210654 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid

1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13210654
M. Wt: 203.20 g/mol
InChI Key: JRWHFWQXWFTLTI-UHFFFAOYSA-N
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Description

1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and pyrazole rings in its structure imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the condensation of a pyridine derivative with a pyrazole precursor. One common method includes the reaction of 5-methyl-2-pyridinecarboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate diketone or ketoester under acidic or basic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like crystallization, distillation, and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the pyridine and pyrazole rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, alkyl, or aryl groups into the molecule.

Scientific Research Applications

1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor agonists/antagonists.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The pyridine and pyrazole rings can form hydrogen bonds, coordinate with metal ions, or participate in π-π stacking interactions, thereby modulating the activity of the target molecule. The exact pathways involved vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    Quinolinyl-pyrazoles: These compounds also contain both pyridine and pyrazole rings but differ in the position and nature of substituents.

    Thiazolo[4,5-b]pyridines: These compounds feature a thiazole ring fused to a pyridine ring, offering different chemical properties and biological activities.

    Pyridine derivatives: Compounds with various substituents on the pyridine ring, which can exhibit diverse pharmacological activities.

Uniqueness

1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both pyridine and pyrazole rings allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

1-(5-methylpyridin-2-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c1-7-2-3-9(11-6-7)13-5-4-8(12-13)10(14)15/h2-6H,1H3,(H,14,15)

InChI Key

JRWHFWQXWFTLTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N2C=CC(=N2)C(=O)O

Origin of Product

United States

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